molecular formula C24H22N4O3S B460405 methyl 6-amino-5-cyano-2-[(3-cyano-6-methylpyridin-2-yl)sulfanylmethyl]-4-(4-ethylphenyl)-4H-pyran-3-carboxylate CAS No. 445385-25-1

methyl 6-amino-5-cyano-2-[(3-cyano-6-methylpyridin-2-yl)sulfanylmethyl]-4-(4-ethylphenyl)-4H-pyran-3-carboxylate

Cat. No.: B460405
CAS No.: 445385-25-1
M. Wt: 446.5g/mol
InChI Key: NUGHXOFAMQCYGQ-UHFFFAOYSA-N
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Description

Methyl 6-amino-5-cyano-2-[(3-cyano-6-methylpyridin-2-yl)sulfanylmethyl]-4-(4-ethylphenyl)-4H-pyran-3-carboxylate is a useful research compound. Its molecular formula is C24H22N4O3S and its molecular weight is 446.5g/mol. The purity is usually 95%.
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Biological Activity

Methyl 6-amino-5-cyano-2-[(3-cyano-6-methylpyridin-2-yl)sulfanylmethyl]-4-(4-ethylphenyl)-4H-pyran-3-carboxylate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings on its pharmacological properties, including anti-cancer, antimicrobial, and antioxidant activities.

Chemical Structure and Properties

The compound features a pyran ring with various functional groups, including amino, cyano, and carboxylate moieties. Its molecular formula is C20H19N5O2S, with a molecular weight of approximately 393.46 g/mol. The structural diversity provided by the cyano and amino groups is believed to enhance its biological interactions.

1. Anticancer Activity

Research indicates that derivatives of the pyran structure often exhibit significant anticancer properties. For instance, studies have shown that pyran derivatives can inhibit cell proliferation in various cancer cell lines, including colorectal (HCT-116) and lung cancer cells (SK-LU-1) .

Table 1: Cytotoxicity of Pyran Derivatives

CompoundCell LineIC50 (µM)
4gHCT-11675.1
4kHCT-11685.88
7lRPMI-82620.24
7kHCT-1160.25

The presence of electron-withdrawing groups such as cyano and carboxylate enhances the cytotoxic potential of these compounds . Molecular docking studies suggest that these compounds may interact with key enzymes involved in cancer cell proliferation, such as CDK2, thereby inducing apoptosis .

2. Antimicrobial Activity

Pyran derivatives have also been investigated for their antimicrobial efficacy. Preliminary studies indicate that methyl 6-amino-5-cyano derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives demonstrated inhibition zones comparable to standard antibiotics like ampicillin .

Table 2: Antimicrobial Activity of Pyran Derivatives

CompoundMicroorganismInhibition Zone (mm)
4gStaphylococcus aureus18
4jEscherichia coli20

The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

3. Antioxidant Activity

The antioxidant properties of methyl 6-amino-5-cyano derivatives have been evaluated using various assays, including DPPH scavenging tests. Compounds like 4g and 4j exhibited strong radical scavenging activity, indicating their potential as therapeutic agents against oxidative stress-related diseases .

Table 3: Antioxidant Activity (DPPH Scavenging)

CompoundEC50 (mM)
BHT0.089
4g0.072
4j0.074

The biological activity of methyl 6-amino-5-cyano derivatives is attributed to their ability to interact with specific molecular targets:

  • Inhibition of Kinases: Several studies highlight the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Induction of Apoptosis: Activation of caspases has been observed in treated cancer cells, leading to programmed cell death.
  • Antimicrobial Mechanisms: Disruption of bacterial membranes and interference with protein synthesis pathways are proposed mechanisms for antimicrobial action.

Properties

IUPAC Name

methyl 6-amino-5-cyano-2-[(3-cyano-6-methylpyridin-2-yl)sulfanylmethyl]-4-(4-ethylphenyl)-4H-pyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3S/c1-4-15-6-9-16(10-7-15)20-18(12-26)22(27)31-19(21(20)24(29)30-3)13-32-23-17(11-25)8-5-14(2)28-23/h5-10,20H,4,13,27H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUGHXOFAMQCYGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2C(=C(OC(=C2C(=O)OC)CSC3=C(C=CC(=N3)C)C#N)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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